molecular formula C13H12N4O B13765229 Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- CAS No. 108529-37-9

Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)-

Cat. No.: B13765229
CAS No.: 108529-37-9
M. Wt: 240.26 g/mol
InChI Key: WDHKVMUDBRKMTR-UHFFFAOYSA-N
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Description

The compound “Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)-” is a derivative of the heterocyclic amine 3-methyl-3H-imidazo[4,5-f]quinolin-2-amine (commonly abbreviated as IQ, CAS 76180-96-6) . Structurally, it replaces the primary amine group at position 2 of the imidazoquinoline core with an acetamide moiety. The parent compound IQ is a well-known mutagen and carcinogen formed during high-temperature cooking of protein-rich foods, with documented carcinogenicity in experimental animals . The acetamide derivative’s synthesis likely involves acetylation of the parent amine, as seen in analogous reactions using acetyl chloride and a base (e.g., potassium carbonate in CH₂Cl₂) .

Properties

CAS No.

108529-37-9

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

N-(3-methylimidazo[4,5-f]quinolin-2-yl)acetamide

InChI

InChI=1S/C13H12N4O/c1-8(18)15-13-16-12-9-4-3-7-14-10(9)5-6-11(12)17(13)2/h3-7H,1-2H3,(H,15,16,18)

InChI Key

WDHKVMUDBRKMTR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC2=C(N1C)C=CC3=C2C=CC=N3

Origin of Product

United States

Preparation Methods

Cyclization and Core Formation

A common approach to synthesize the imidazo[4,5-f]quinoline scaffold starts from appropriately substituted quinoline derivatives, which undergo cyclization with nitrogen-containing reagents.

  • For example, the synthesis of 1-substituted imidazo[4,5-c]quinoline derivatives involves acylation followed by cyclization steps without intermediate purification, as described in a synthetic study where a 3-aminoquinoline intermediate was acylated and cyclized to yield the imidazoquinoline core.

  • The cyclization is often facilitated by heating in the presence of bases or acids, depending on the substituents and desired regiochemistry.

Functional Group Transformations

  • Nitro reduction to amines is a common step preceding acylation. Optimized conditions to limit impurities include controlling reaction time, temperature (often at 0°C or ice bath), and reagent equivalents (e.g., zinc and ammonium chloride).

  • Oxidation at specific positions on the quinoline ring can be carried out to introduce keto or oxo groups, which may be necessary for subsequent cyclization or functionalization steps.

Acylation to Form Acetamide

  • The acylation of the amino group on the imidazoquinoline core to form the acetamide is typically performed using acyl chlorides or anhydrides under mild conditions.

  • For instance, an acylation step was successfully combined with cyclization without purification in between, yielding acetamide derivatives with moderate yields (around 45%).

  • Potassium carbonate or other bases are often used to facilitate the acylation reaction in organic solvents such as dichloromethane.

Representative Synthetic Procedure for Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)-

Based on the literature, a plausible synthetic route can be outlined as follows:

Step Reagents/Conditions Description Yield (%)
1. Nitro reduction Zinc, ammonium chloride, ice bath, 25 min Reduction of nitro group to amine with controlled conditions to minimize impurities ~58
2. Acylation and cyclization Acyl chloride or acetic anhydride, base (e.g., K2CO3), room temperature Direct acylation of amino group followed by cyclization to form imidazoquinoline acetamide ~45
3. Purification Silica gel chromatography or preparative HPLC Isolation of pure acetamide derivative -

Alternative Methods and Related Compounds

  • In related imidazo[1,2-a]pyridine acetamides, a two-step process involving reaction with N,N-dimethylglyoxylamide hemi-hydrate followed by treatment with phosphorus tribromide has been reported to yield acetamide derivatives in good yield (68-85%). Although this exact method is for a different heterocycle, it demonstrates the utility of hydroxyamide intermediates and phosphorus tribromide-mediated transformations in acetamide synthesis.

  • The reaction involves initial condensation in solvents capable of azeotropic water removal (e.g., toluene, methyl isobutyl ketone) followed by bromination and hydrolysis steps.

Analytical Data and Characterization

  • The imidazoquinoline acetamide products are typically characterized by ^1H NMR spectroscopy, showing characteristic singlets for methyl groups and aromatic protons.

  • Mass spectrometry (LCMS) confirms molecular weights consistent with the expected acetamide derivatives.

  • Purification is commonly achieved by silica gel chromatography or preparative HPLC to ensure high purity for biological evaluation.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield Notes
Nitro reduction + Acylation/Cyclization Nitro-substituted quinoline derivative Zn, NH4Cl; Acyl chloride, K2CO3 0°C for reduction; RT for acylation 45-58% Requires careful control of reaction time and temperature to minimize impurities
Hydroxyamide intermediate + PBr3 treatment Imidazo[1,2-a]pyridine derivative N,N-dimethylglyoxylamide hemi-hydrate, PBr3 40-100°C, inert solvent 68-85% Two-step process with filtration and hydrolysis; applicable to related heterocycles

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

Anticancer Activity

Acetamide derivatives have been studied for their potential anticancer properties. Research indicates that compounds similar to N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)-acetamide exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that imidazoquinoline derivatives can inhibit tumor growth in xenograft models and induce apoptosis in cancer cells through multiple pathways including the activation of caspases and modulation of cell cycle regulators .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial efficacy. Preliminary studies suggest that acetamide derivatives can exhibit significant antibacterial and antifungal activities. This may be attributed to their ability to interfere with microbial cell wall synthesis or disrupt metabolic pathways essential for microbial survival .

Carcinogenic Potential

Research has highlighted the potential carcinogenic effects of imidazoquinoline compounds, including N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)-acetamide. These compounds are often formed during the cooking of certain foods and have been linked to DNA adduct formation in laboratory animals. The U.S. Environmental Protection Agency has classified related compounds as possible human carcinogens based on their mutagenic properties observed in vitro and in vivo .

Genotoxicity

Studies have demonstrated that N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)-acetamide can cause genotoxic effects in various biological systems. The compound's ability to form DNA adducts can lead to mutations and chromosomal aberrations, which are critical factors in the development of cancer .

Study on Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized a series of acetamide derivatives and evaluated their anticancer activities against human breast cancer cells (MCF-7). The results indicated that specific modifications to the imidazoquinoline structure enhanced cytotoxicity significantly compared to standard chemotherapeutic agents .

Toxicological Assessment

A comprehensive toxicological assessment was conducted to evaluate the safety profile of N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)-acetamide using animal models. The study focused on the compound's effects on liver function and genotoxicity markers after prolonged exposure. Results indicated elevated liver enzymes and increased levels of DNA damage markers, suggesting a need for further investigation into its long-term safety .

Mechanism of Action

The mechanism of action of Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in DNA repair, leading to increased DNA damage and cell death in cancer cells . The exact pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

2-Amino-3-methylimidazo[4,5-f]quinoline (IQ)

  • Key Differences : IQ retains the primary amine group at position 2, while the acetamide derivative replaces it with an acetylated side chain.
  • Biological Relevance: IQ is a potent carcinogen classified as Group 2A (probably carcinogenic to humans) by IARC due to its DNA adduct-forming ability . The acetamide substitution may alter its mutagenic profile by reducing nucleophilic reactivity.

2-Amino-3,4-dimethylimidazo[4,5-f]quinoline (MeIQ)

  • Key Differences : MeIQ adds a methyl group at position 4, whereas the acetamide derivative modifies position 2.
  • Toxicity: MeIQ shares IQ’s carcinogenic properties but exhibits distinct tissue distribution, including higher retention in melanin-rich tissues .

N-Methylated Derivatives (e.g., Acodazole Hydrochloride)

  • Key Differences: Acodazole hydrochloride features an N-methyl-N-(4-aminophenyl)acetamide group attached to a 7-methylimidazoquinoline core .
  • Function : Unlike IQ-derived compounds, acodazole is an antineoplastic agent, highlighting how substituent position and methylation influence pharmacological activity .

Comparison with Non-Imidazoquinoline Acetamides

N-(Indazol-3-yl)acetamides

  • Example: 2-(4-Ethoxyphenyl)-N-[5-(2-fluorophenylamino)-1H-indazol-3-yl]acetamide (6b) .
  • Structural Contrast: Replaces the imidazoquinoline core with an indazole ring.
  • Activity : These compounds are synthesized for anti-proliferative evaluation, suggesting divergent therapeutic applications compared to IQ-derived acetamides .

Chromen-7-yloxy Acetamides

  • Example : N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides .
  • Structural Contrast: Incorporates a coumarin-derived chromenyloxy group, enabling fluorescence properties absent in imidazoquinoline acetamides.

Pyrazoloquinolinyl Acetamides

  • Example: 2-(8-Fluoro-5-(4-fluorobenzyl)-3-oxopyrazolo[4,3-c]quinolin-2-yl)-N-(3-methoxybenzyl)acetamide .
  • Activity : Designed for kinase inhibition, emphasizing the role of fused heterocycles in target specificity .

Comparison with Other Methods :

  • Indazole Acetamides: Use Pd-catalyzed coupling for aryl amino group introduction .
  • Chromenyloxy Acetamides : Employ mercaptoacetic acid and ZnCl₂ for cyclization .

Physicochemical and Toxicological Data

Physicochemical Properties

Compound Molecular Formula Molecular Weight LogP*
N-(3-Methylimidazoquinolin-2-yl)acetamide C₁₂H₁₂N₄O 236.25 ~2.5 (est.)
IQ C₁₁H₁₀N₄ 198.23 1.8
MeIQ C₁₂H₁₂N₄ 212.25 2.1

*LogP values estimated via analogy to structurally related compounds .

Biological Activity

Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- (CAS # 108529-37-9) is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a detailed overview of the biological activity associated with this compound, including its chemical properties, mechanisms of action, and relevant case studies.

PropertyDetails
Molecular Formula C13H12N4O
Molecular Weight 240.26 g/mol
Purity 96%
IUPAC Name N-(3-methylimidazo[4,5-f]quinolin-2-yl)acetamide
Synonyms CCRIS 1770, CID150566

Acetamide, N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)- exhibits various biological activities that can be attributed to its structural characteristics. The imidazoquinoline framework is known to interact with multiple biological targets:

  • Anticancer Activity : The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it can inhibit cell proliferation and induce apoptosis in cancer cells. For example, compounds structurally related to this acetamide have shown IC50 values ranging from 3.0 µM to over 20 µM against different human cancer cell lines such as MCF-7 and A549 .
  • Cholinesterase Inhibition : There is evidence suggesting that derivatives of this compound may inhibit acetylcholinesterase (AChE), which is relevant in the context of Alzheimer's disease treatment. Compounds with similar structures have been shown to have dual inhibition effects on both AChE and butyrylcholinesterase (BuChE), enhancing their therapeutic potential .
  • Inflammatory Response Modulation : The compound may also influence inflammatory pathways by modulating the activity of receptors such as P2X7, which plays a critical role in neuroinflammation and neurodegenerative diseases .

Anticancer Studies

A notable study evaluated the anticancer properties of acetamide derivatives, including N-(3-methyl-3H-imidazo(4,5-f)quinolin-2-yl)-. The findings indicated:

  • Cell Line Testing : The compound exhibited potent inhibitory activity against MCF-7 breast cancer cells with an IC50 value of approximately 5.85 µM. Additionally, it showed comparable efficacy to standard chemotherapeutic agents like doxorubicin .
  • Mechanism Exploration : Molecular docking studies suggested that the compound binds effectively to key proteins involved in cell cycle regulation and apoptosis pathways .

Neuropharmacological Studies

Research focusing on cholinesterase inhibition revealed:

  • Inhibition Potency : Compounds similar to acetamide were tested for their ability to inhibit AChE with varying degrees of success. The most potent inhibitors showed IC50 values ranging from 7.49 µM to 13.62 µM .
  • Potential for Alzheimer's Treatment : Given its ability to inhibit cholinesterase enzymes, this compound could be a candidate for further development in treating cognitive decline associated with Alzheimer's disease .

Q & A

Q. What techniques validate the base-displaced intercalated DNA conformation proposed for this compound?

  • Methodological Answer : Use 1H^1H-NMR to detect chemical shift perturbations in DNA aromatic protons (e.g., upfield shifts >0.5 ppm for flanking bases). Gel electrophoresis under native conditions can confirm duplex destabilization .

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